molecular formula C15H14ClF3N6O2S B10934135 N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10934135
M. Wt: 434.8 g/mol
InChI Key: PLYTZUVQEVDCED-UHFFFAOYSA-N
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Description

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a combination of triazole, pyrazole, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins.

    Materials Science: The compound’s stability and reactivity make it suitable for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • **N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • **N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(ETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Uniqueness

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the difluoromethyl group, which can enhance its metabolic stability and binding affinity to specific targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H14ClF3N6O2S

Molecular Weight

434.8 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H14ClF3N6O2S/c1-8-13(9(2)25(21-8)14(18)19)28(26,27)23-15-20-7-24(22-15)6-10-11(16)4-3-5-12(10)17/h3-5,7,14H,6H2,1-2H3,(H,22,23)

InChI Key

PLYTZUVQEVDCED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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